molecular formula C11H12O2 B14653137 2,3-Pentanedione, 5-phenyl- CAS No. 52017-06-8

2,3-Pentanedione, 5-phenyl-

Cat. No.: B14653137
CAS No.: 52017-06-8
M. Wt: 176.21 g/mol
InChI Key: HGOHRJMSPHMBDG-UHFFFAOYSA-N
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Description

2,3-Pentanedione, 5-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 3 positions of the pentane chain, with a phenyl group attached at the 5 position

Synthetic Routes and Reaction Conditions:

    Phenylation with Diphenyliodonium Chloride: One method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment, typically using liquid ammonia as a solvent.

    Condensation of Bio-derived Lactic Acid: Another method involves the condensation of bio-derived lactic acid over polymorphic zirconium dioxide (ZrO2) as a catalyst.

Industrial Production Methods:

Types of Reactions:

    Oxidation: 2,3-Pentanedione, 5-phenyl- can undergo oxidation reactions, where the diketone groups are further oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone groups can lead to the formation of alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2,3-pentanedione, 5-phenyl- involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions. The phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

52017-06-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-phenylpentane-2,3-dione

InChI

InChI=1S/C11H12O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

HGOHRJMSPHMBDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

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